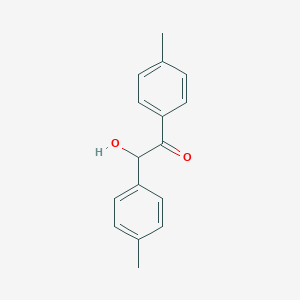
4,4'-Dimethylbenzoin
Cat. No. B074532
Key on ui cas rn:
1218-89-9
M. Wt: 240.3 g/mol
InChI Key: NBYSFWKNMLCZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07417247B2
Procedure details


4,4′-Dimethylbenzil was prepared on the basis of a known method for benzil (L. F. Tietze, Th. Eicher, Reaktionen und Synthesen[Reactions and Syntheses], R. Stierlein, Chem. Ber. 22/1 (1889) 37). 420 g of CuSO4·5H2O (1.68 mol) were dissolved in a mixture of 350 ml of water and 400 ml of pyridine bases while heating. 190 g (0.79 mol) of crude 4,4′-dimethylbenzoin were added to the still warm solution, and refluxing was effected for 4 hours. After cooling to room temperature, the crude product was filtered off and washed with water. The filter residue was taken up in ether, filtered and dried with Na2SO4. After the solution had been evaporated down to about 500 ml, 4,4′-dimethylbenzil crystallized out in the form of pale yellow crystals. Depending on their use, they were recrystallized from ethanol (yield 119.9 g (64%, based on crude 4,4′-dimethylbenzoin used); m.p.: 104° C., literature: 104-105° C. The IR spectrum of 4,4′-dimethylbenzil is shown in FIG. 9.

[Compound]
Name
CuSO4·5H2O
Quantity
420 g
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
C1(C(C(C2C=CC=CC=2)=O)=O)C=CC=CC=1.[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([CH:26]([C:28]2[CH:33]=[CH:32][C:31]([CH3:34])=[CH:30][CH:29]=2)[OH:27])=[O:25])=[CH:20][CH:19]=1>O.N1C=CC=CC=1>[CH3:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]([C:26]([C:28]2[CH:29]=[CH:30][C:31]([CH3:34])=[CH:32][CH:33]=2)=[O:27])=[O:25])=[CH:22][CH:23]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
190 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crude product was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solution had been evaporated down to about 500 ml, 4,4′-dimethylbenzil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized out in the form of pale yellow crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were recrystallized from ethanol (yield 119.9 g (64%, based on crude 4,4′-dimethylbenzoin used)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
104-105° C
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
